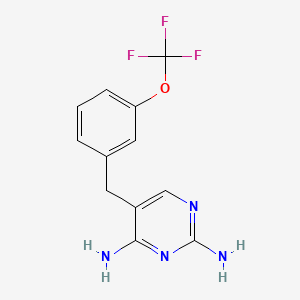
Pyrimidine, 2,4-diamino-5-(m-(trifluoromethoxy)benzyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Pyrimidine, 2,4-diamino-5-(m-(trifluoromethoxy)benzyl)- is a derivative of pyrimidine, a heterocyclic aromatic organic compound similar to benzene and pyridine, containing two nitrogen atoms at positions 1 and 3 of the six-membered ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of pyrimidine derivatives typically involves the reaction of substituted benzylamines with appropriate pyrimidine precursors. For instance, the reaction of 2,4-diaminopyrimidine with m-(trifluoromethoxy)benzyl chloride under basic conditions can yield the desired compound. Common reagents used in these reactions include bases like sodium hydroxide or potassium carbonate, and solvents such as ethanol or dimethylformamide (DMF) .
Industrial Production Methods
Industrial production of pyrimidine derivatives often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, the purification of the final product may involve techniques such as recrystallization or chromatography to ensure high purity.
Análisis De Reacciones Químicas
Types of Reactions
Pyrimidine, 2,4-diamino-5-(m-(trifluoromethoxy)benzyl)- can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) under acidic or basic conditions.
Reduction: Reagents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: Reagents like halides (e.g., bromine or chlorine) and nucleophiles (e.g., amines or thiols).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of functionalized pyrimidine derivatives .
Aplicaciones Científicas De Investigación
Pyrimidine, 2,4-diamino-5-(m-(trifluoromethoxy)benzyl)- has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor, particularly targeting dihydrofolate reductase.
Medicine: Investigated for its potential as an anti-cancer or anti-microbial agent.
Industry: Utilized in the development of agrochemicals and pharmaceuticals.
Mecanismo De Acción
The mechanism of action of pyrimidine, 2,4-diamino-5-(m-(trifluoromethoxy)benzyl)- involves the inhibition of dihydrofolate reductase, an enzyme crucial for the synthesis of tetrahydrofolate. This inhibition disrupts the production of nucleotides necessary for DNA synthesis, thereby impeding cell division and growth. This mechanism is particularly relevant in the context of anti-cancer and anti-microbial therapies .
Comparación Con Compuestos Similares
Similar Compounds
Trimethoprim: Another 2,4-diaminopyrimidine derivative used as an antibacterial agent.
Pyrimethamine: A 2,4-diaminopyrimidine derivative used as an anti-malarial drug.
Uniqueness
Pyrimidine, 2,4-diamino-5-(m-(trifluoromethoxy)benzyl)- is unique due to the presence of the trifluoromethoxy group, which can enhance its lipophilicity and potentially improve its ability to cross cell membranes. This structural feature may contribute to its efficacy and selectivity as a therapeutic agent .
Propiedades
Número CAS |
50823-99-9 |
|---|---|
Fórmula molecular |
C12H11F3N4O |
Peso molecular |
284.24 g/mol |
Nombre IUPAC |
5-[[3-(trifluoromethoxy)phenyl]methyl]pyrimidine-2,4-diamine |
InChI |
InChI=1S/C12H11F3N4O/c13-12(14,15)20-9-3-1-2-7(5-9)4-8-6-18-11(17)19-10(8)16/h1-3,5-6H,4H2,(H4,16,17,18,19) |
Clave InChI |
MORSQLMVFPANHY-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC(=C1)OC(F)(F)F)CC2=CN=C(N=C2N)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


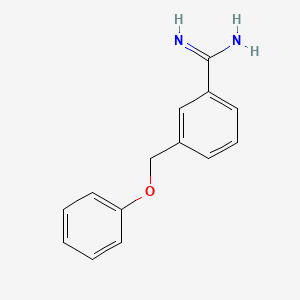
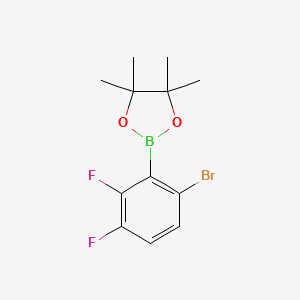

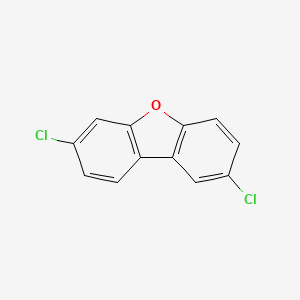
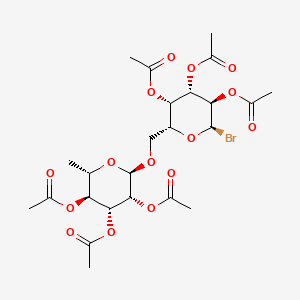
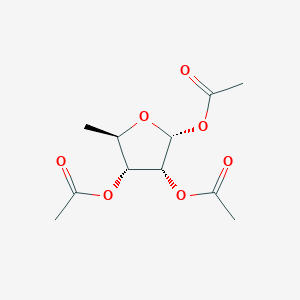
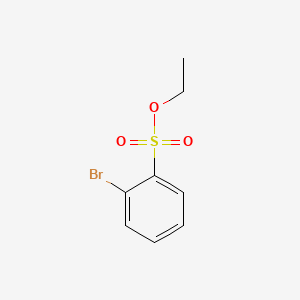

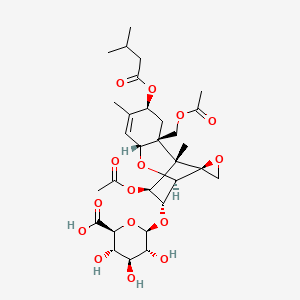
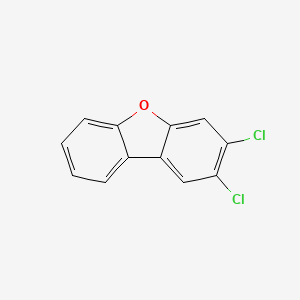


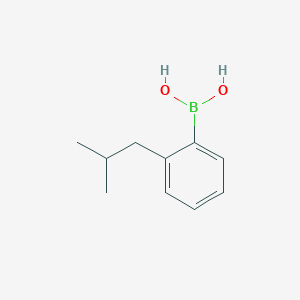
![2-(Hydroxymethyl)-5-[6-(prop-2-ynylamino)purin-9-yl]oxolane-3,4-diol](/img/structure/B13414099.png)
